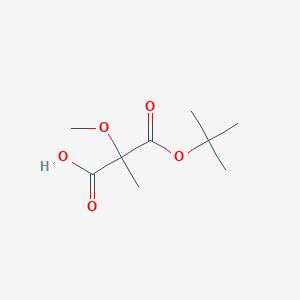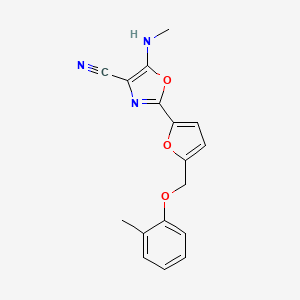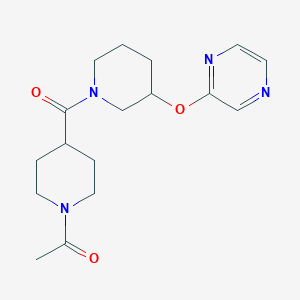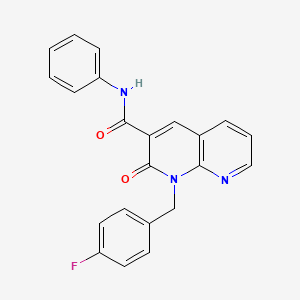
3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid, is a chemical entity that appears to be related to various research areas, including the synthesis of dipeptide mimetics, stable precursors for lithiated compounds, and antioxidants. Although the exact compound is not directly mentioned in the provided papers, the tert-butoxy and methoxy functional groups are recurrent motifs in the molecules studied within these papers, suggesting a relevance to the fields of synthetic organic chemistry and medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds often involves the introduction of tert-butoxy and methoxy groups to provide stability or to serve as protective groups during the synthesis process. For example, a practical synthesis method for a dipeptide mimetic with a tert-butoxycarbonylamino group has been developed, demonstrating the utility of tert-butoxy groups in complex molecule synthesis . Similarly, the synthesis of a stable precursor for lithiated compounds also utilizes a tert-butoxy group, highlighting its importance in the stability of reactive intermediates . These examples indicate that the synthesis of this compound would likely involve strategic use of these groups for protection and stabilization purposes.
Molecular Structure Analysis
The molecular structure of compounds containing tert-butoxy and methoxy groups is characterized by the presence of bulky tert-butyl groups that can influence the steric environment and reactivity of the molecule. The tert-butoxy group is often used as a protecting group due to its steric bulk, which can prevent unwanted reactions at sensitive sites during synthesis . The methoxy group is a common ether functional group that can also serve as a protecting group or influence the electronic properties of a molecule .
Chemical Reactions Analysis
Compounds with tert-butoxy and methoxy groups participate in a variety of chemical reactions. For instance, tert-butoxy groups are often used in the protection of amines and can be removed under acidic conditions . Methoxy groups can be involved in reactions with singlet oxygen to yield peroxidic intermediates, which can further react to form various substituted products . The presence of these functional groups in a molecule like this compound would suggest a potential for diverse reactivity, depending on the reaction conditions and the presence of other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of molecules containing tert-butoxy and methoxy groups are influenced by these substituents. The tert-butoxy group is non-polar and bulky, which can affect the solubility and crystallinity of the compound . Methoxy groups can increase the polarity of a molecule and may participate in hydrogen bonding, affecting the compound's boiling point, solubility, and overall reactivity . The combination of these groups in this compound would likely result in a compound with moderate polarity and significant steric hindrance, which could be relevant for its solubility and reactivity.
Scientific Research Applications
Computational Chemistry and Molecular Electrostatic Potential Analysis : Oliveira and Vasconcellos (2007) explored the hydration clusters of methoxy, ethoxy, iso-propoxy, and tert-butoxy anions using the AGOA methodology. This study contributes to understanding the molecular electrostatic potential of solutes in aqueous media, applicable to molecules like 3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid (Oliveira & Vasconcellos, 2007).
Organic Synthesis and Chemical Precursors : Wasserman et al. (2004) described the reaction of tert-butyl esters with singlet oxygen, leading to pyrrole derivatives. This research illustrates the potential use of tert-butoxy compounds as intermediates in synthesizing complex organic structures (Wasserman et al., 2004).
Biological and Medical Research Applications : The study by Muskiet et al. (1981) developed a capillary gas-chromatographic profiling method for determining various metabolites, utilizing tert-butyldimethylsilyl derivatives. This technique is relevant for diagnostics and pharmacokinetics, highlighting the role of tert-butoxy compounds in medical research (Muskiet et al., 1981).
Material Science and Polymer Chemistry : In the field of polymer science, Rizzardo and Solomon (1979) developed a technique for determining tert-butoxy endgroups in polymers. This research is crucial for understanding the properties and behaviors of tert-butoxy-modified polymers (Rizzardo & Solomon, 1979).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of substances in laboratory settings .
Mode of Action
Compounds with tert-butoxy groups, such as potassium tert-butoxide, are known to act as strong bases . They can participate in various chemical reactions, including nucleophilic substitution and elimination reactions . The tert-butoxy group’s bulky nature makes it sensitive to steric interactions, affecting its reactivity .
Biochemical Pathways
The compound is involved in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides . This process leads to the formation of well-defined peptoid-based polyacids . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .
Pharmacokinetics
The compound’s solubility and reactivity can be influenced by its tert-butoxy and carboxylic acid groups .
Result of Action
The result of the compound’s action is the formation of well-defined peptoid-based polyacids . These polyacids can be used as building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .
Action Environment
The action of 3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid can be influenced by environmental factors such as pH. For instance, the cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be unveiled in mild acidic conditions . Additionally, the compound’s reactivity can be affected by steric interactions, which are influenced by the spatial arrangement of the molecules in the reaction environment .
properties
IUPAC Name |
2-methoxy-2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-8(2,3)14-7(12)9(4,13-5)6(10)11/h1-5H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEXGIHUNWGURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3007014.png)

![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)
![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)
![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)

![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)